![molecular formula C19H21N3O5S B2988722 N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 1105206-77-6](/img/structure/B2988722.png)
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting a suitable amine with a thioamide under oxidative conditions. Common oxidizing agents include hydrogen peroxide or peracids.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated benzene derivative with the thiazolidine intermediate.
Methoxyphenyl Group Addition: The methoxyphenyl group is added via a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable alkylating agent.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the thiazolidine-phenyl intermediate with an ethanediamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, strong acids or bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide .
- N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide .
Uniqueness
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-8-6-14(7-9-17)13-20-18(23)19(24)21-15-4-2-5-16(12-15)22-10-3-11-28(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMVJDPXGLBAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)
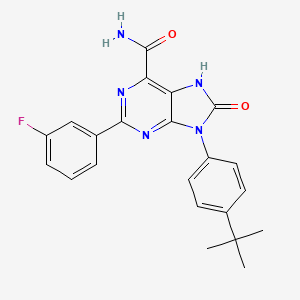
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)
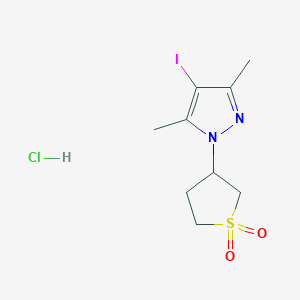
![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)
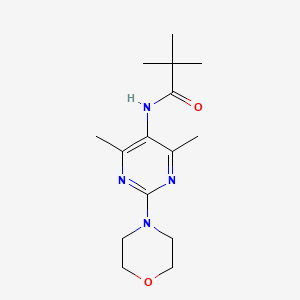
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2988649.png)
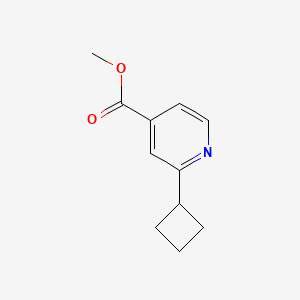
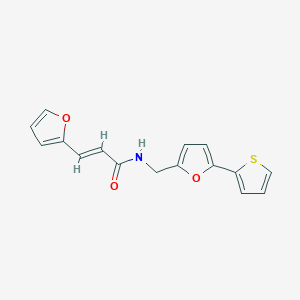
![3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2988653.png)
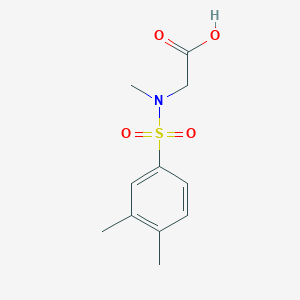
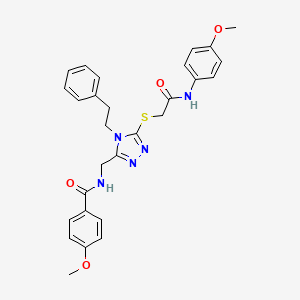
![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2988661.png)
